molecular formula C9H12N2O2 B7955011 1-(Oxan-2-YL)pyrazole-3-carbaldehyde

1-(Oxan-2-YL)pyrazole-3-carbaldehyde

Cat. No.: B7955011
M. Wt: 180.20 g/mol
InChI Key: JNTXHAJHUREAED-UHFFFAOYSA-N
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Description

1-(Oxan-2-yl)pyrazole-3-carbaldehyde is a heterocyclic organic compound featuring a pyrazole core substituted with a tetrahydropyran (oxane) group at the 1-position and a formyl (carbaldehyde) group at the 3-position. The oxane moiety introduces stereoelectronic effects, while the carbaldehyde group enhances reactivity, making the compound a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and organometallic complexes .

Properties

IUPAC Name

1-(oxan-2-yl)pyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-7-8-4-5-11(10-8)9-3-1-2-6-13-9/h4-5,7,9H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTXHAJHUREAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=CC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-2-YL)pyrazole-3-carbaldehyde typically involves the reaction of pyrazole derivatives with oxan-2-yl groups under controlled conditions. One common method includes the condensation of 2-hydroxytetrahydropyran with pyrazole-3-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-2-YL)pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Oxan-2-YL)pyrazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(Oxan-2-YL)pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring may also interact with various biological receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrazole-Carbaldehyde Derivatives

Compound Name Substituents (Position) Oxane Position Carbaldehyde Position Key Features
This compound None (base structure) 1 3 Reference compound
1-(Oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde Trifluoromethyl (3) 1 5 Enhanced lipophilicity, electron-withdrawing CF₃ group
1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde Methyl (1), oxane (3) 3 4 Steric hindrance from methyl group
4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde Bromo (4) 2 3 Electrophilic reactivity at Br site
1-(Oxan-2-yl)indazole-4-carbaldehyde Indazole fusion 1 4 Extended aromatic system

Physicochemical Properties

The oxane and carbaldehyde groups influence hydrogen bonding, polarity, and molecular flexibility. For example:

  • Hydrogen bond acceptors : 1-(Oxan-2-yl)indazole-4-carbaldehyde has 4 hydrogen bond acceptors (oxane oxygen, carbaldehyde oxygen, and two indazole nitrogens) .
  • Rotatable bonds : Analogs with flexible oxane rings (e.g., 1-(oxan-2-yl)indazole-4-carbaldehyde) exhibit 2 rotatable bonds, impacting conformational diversity .
  • Molecular weight : Derivatives with bulkier substituents (e.g., trifluoromethyl) have higher molecular weights (~250–300 g/mol) .

Table 2: Calculated Physicochemical Properties

Compound Name Hydrogen Bond Acceptors Rotatable Bonds Molecular Weight (g/mol)
1-(Oxan-2-yl)indazole-4-carbaldehyde 4 2 ~259
1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde 3 3 ~210
4-Bromo-2-(oxan-2-yl)pyrazole-3-carbaldehyde 3 2 ~285

Challenges and Limitations

  • Isomer separation : Oxane-substituted pyrazoles frequently form regioisomers (e.g., N-1 vs. N-2 substitution in indazole derivatives), complicating purification .
  • Reactivity trade-offs : Trifluoromethyl groups enhance stability but reduce nucleophilicity at the carbaldehyde site .

Biological Activity

1-(Oxan-2-yl)pyrazole-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies. The compound's unique structure, featuring a pyrazole ring and an oxan substituent, contributes to its diverse reactivity and biological properties.

Chemical Structure and Properties

This compound has the following structural formula:

C9H11N2O2\text{C}_9\text{H}_{11}\text{N}_2\text{O}_2

Key Features

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for various biological activities.
  • Oxan Substituent : Enhances solubility and bioavailability, potentially influencing the compound's pharmacokinetics.
  • Aldehyde Functional Group : Plays a crucial role in the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For example, studies have shown that derivatives of pyrazole compounds can effectively inhibit the growth of bacteria such as E. coli and S. aureus .

Anticancer Activity

The compound has also been evaluated for anticancer properties . In vitro studies suggest that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

This compound derivatives have demonstrated significant anti-inflammatory activity , with some compounds showing selectivity for COX-2 inhibition. This suggests potential applications in treating inflammatory diseases .

The mechanism of action for this compound involves:

  • Covalent Bonding : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function.
  • Enzyme Inhibition : Interaction with specific enzymes may lead to inhibition or modulation of their activity, contributing to its therapeutic effects .

Data Table: Biological Activities of this compound

Activity TypeEffectivenessReference
AntimicrobialEffective against E. coli, S. aureus
AnticancerInduces apoptosis in cancer cells
Anti-inflammatorySelective COX-2 inhibitor

Case Study 1: Antimicrobial Activity

In a study evaluating various pyrazole derivatives, this compound showed promising results against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant antimicrobial potency compared to standard antibiotics.

Case Study 2: Anti-inflammatory Potential

Research involving carrageenan-induced paw edema in rats demonstrated that compounds derived from this compound effectively reduced inflammation. Histopathological examinations revealed minimal tissue damage, suggesting a favorable safety profile .

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